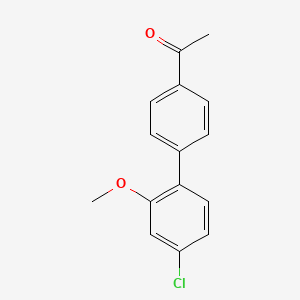

4-Acetyl-4'-chloro-2'-methoxybiphenyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro and methoxy substituent on a biphenyl system, with an ethanone group attached to one of the phenyl rings

Vorbereitungsmethoden

The synthesis of 1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where anisole undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or methoxy groups can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while halogenation would introduce additional halogen atoms to the aromatic ring .

Wissenschaftliche Forschungsanwendungen

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with molecular targets through electrophilic aromatic substitution. The chloro and methoxy groups influence the electron density of the aromatic ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a nucleophile or electrophile depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone can be compared with other similar compounds such as:

1-(4-Chlorophenyl)ethanone: Lacks the methoxy group, resulting in different reactivity and applications.

1-(4-Methoxyphenyl)ethanone:

1-(2,4-Dichlorophenyl)ethanone: Contains an additional chloro group, leading to increased reactivity and different substitution patterns

These comparisons highlight the unique properties of 1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone, particularly its balanced reactivity and versatility in various chemical reactions.

Biologische Aktivität

4-Acetyl-4'-chloro-2'-methoxybiphenyl is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and its potential applications.

Chemical Structure and Synthesis

The molecular formula of 4-Acetyl-4'-chloro-2'-methoxybiphenyl is C₁₅H₁₃ClO₂, featuring a biphenyl structure with an acetyl group, a chloro substituent, and a methoxy group. The synthesis of this compound can be achieved through several methods, including:

- One-Pot Reaction : Involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine.

- Condensation Reaction : Between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature, followed by reactions with transition metal salts (Co (II), Ni (II), Cu (II), Mn (II), Zn (II)) to form metal complexes.

Biological Activities

Research indicates that 4-acetyl-4'-chloro-2'-methoxybiphenyl exhibits several significant biological activities:

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against various bacterial strains:

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

- Gram-positive bacteria : Bacillus subtilis and Staphylococcus typhi.

In vitro tests revealed that the metal complexes derived from this compound exhibited higher antibacterial activity than the free ligand itself. For instance, the minimum inhibitory concentration (MIC) against E. coli was found to be lower for metal complexes compared to the ligand alone .

Antioxidant Activity

The antioxidant potential of 4-acetyl-4'-chloro-2'-methoxybiphenyl was assessed through various assays. The compound demonstrated significant antioxidant activity, outperforming certain metal complexes derived from it. This suggests its potential use in preventing oxidative stress-related diseases.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties by targeting specific molecular pathways involved in cancer progression. The IC50 values for some derivatives ranged from 3 to 20 µM against various cancer cell lines, indicating promising efficacy .

The biological activity of 4-acetyl-4'-chloro-2'-methoxybiphenyl is thought to involve interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial growth or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity related to oxidative stress or inflammation pathways.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antibacterial efficacy of 4-acetyl-4'-chloro-2'-methoxybiphenyl and its metal complexes.

- Methodology : In vitro testing against multiple bacterial strains.

- Results : Metal complexes showed enhanced antibacterial properties compared to the ligand alone.

-

Antioxidant Activity Assessment :

- Objective : To determine the antioxidant capacity using DPPH and ABTS assays.

- Results : The compound exhibited significant free radical scavenging activity, suggesting its potential as a natural antioxidant agent.

-

Anticancer Potential Evaluation :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Results : Notable reduction in cell viability was observed at varying concentrations, indicating its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

1-[4-(4-chloro-2-methoxyphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10(17)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)18-2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUJPJMFVRUFSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.